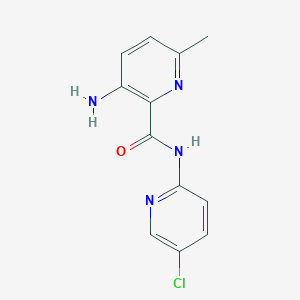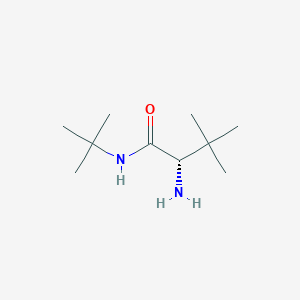
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is a chiral amide derivative of tert-leucine, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- can be synthesized through the reaction of (S)-tert-leucine with tert-butylamine. The reaction typically involves the activation of the carboxyl group of (S)-tert-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxoamides.
Reduction: The amide can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxoamides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Applications De Recherche Scientifique
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The chiral center of the compound plays a crucial role in its ability to induce chirality in target molecules, making it valuable in asymmetric synthesis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-tert-butyl-tert-leucinamide: The enantiomer of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- with similar chemical properties but different chiral orientation.
N-tert-butyl-leucinamide: A non-chiral analogue with similar functional groups but lacking chirality.
N-tert-butyl-glycinamide: A structurally similar compound with a different amino acid backbone.
Uniqueness
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from non-chiral analogues and other similar compounds.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(2S)-2-amino-N-tert-butyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,11H2,1-6H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
TWUHFKSVAAVHMT-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NC(C)(C)C)N |
SMILES canonique |
CC(C)(C)C(C(=O)NC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-7-phenylheptyl)-1,3-oxazole](/img/structure/B8618756.png)


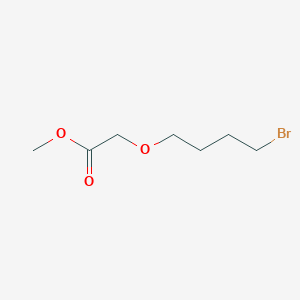
![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)

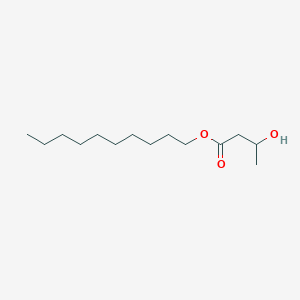
![1-Amino-3-{3-[(piperidin-1-yl)methyl]phenoxy}propan-2-ol](/img/structure/B8618823.png)
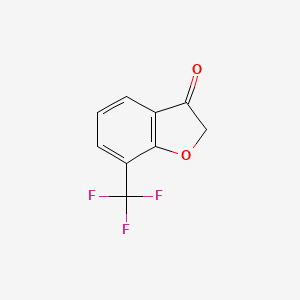
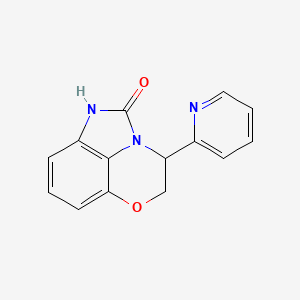
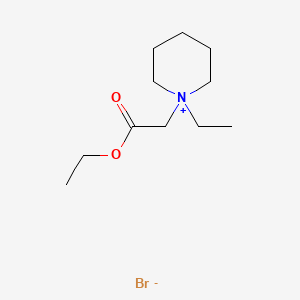
![Diethyl [difluoro(4-formylphenyl)methyl]phosphonate](/img/structure/B8618841.png)
